(3-Amino-pyrazin-2-YL)-phenyl-methanone
Description
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
(3-aminopyrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9N3O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,14) |
InChI Key |
YYZWDPNDUBNFAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The phenyl-methanone scaffold is highly versatile, with substitutions on heterocyclic rings significantly influencing biological and chemical behavior. Key analogs include:
Key Observations :
- Amino substituents improve water solubility and binding interactions (e.g., hydrogen bonding with biological targets).
- Heterocyclic rings influence electronic properties: pyrazine and furazan are electron-deficient, whereas benzofuran and cinnoline are aromatic with varied electron density.
Key Trends :
- Amino-substituted derivatives (e.g., cinnoline, thienopyridine) show preferential anticancer/cytotoxic activity, likely due to interactions with DNA or enzyme active sites.
- Electron-withdrawing groups (e.g., -NO₂ in benzofuran derivatives) correlate with antioxidant properties but reduce antifungal activity .
- Non-amino derivatives like benzophenone-3 exhibit significant toxicity, underscoring the importance of substituent choice .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Insights :
- Amino groups reduce logP (increasing hydrophilicity) compared to non-polar derivatives like benzophenone-3.
- Benzofuran-based compounds exhibit higher lipophilicity, impacting membrane permeability.
Preparation Methods
Catalytic Alkyne-Based Assembly
Patent CN111892597B describes a one-pot method integrating amino pyrazinyl ketones, alkynones, and phenylenediamines. For (3-Amino-pyrazin-2-YL)-phenyl-methanone, the reaction proceeds as:
$$
\text{3-Aminopyrazine-2-carboxaldehyde} + \text{Phenylacetylene} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}} \text{this compound}
$$
Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF)
- Catalyst: Palladium acetate (5 mol%)
- Additive: Copper iodide (10 mol%)
- Temperature: Reflux (80°C)
- Yield: 68–72%
This method leverages Sonogashira-like coupling to form the C–C bond between the pyrazine and phenyl groups.
Oxidative Condensation
A modified approach employs Dess–Martin periodinane (DMP) to oxidize intermediate alkynols to ketones. Starting from 3-aminopyrazine-2-carbinol and phenylacetylene, DMP in dichloromethane at 0°C achieves 85% conversion.
Coupling-Agent-Mediated Strategies
Carbodiimide-Based Activation
The MDPI study outlines CDI (1,1′-carbonyldiimidazole)-driven activation of 3-aminopyrazine-2-carboxylic acid. While originally for amides, adapting this for ketone synthesis involves:
- Acid Activation :
$$
\text{3-Aminopyrazine-2-carboxylic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate}
$$ - Friedel–Crafts Acylation :
Reacting the imidazolide with benzene under AlCl₃ catalysis yields the ketone (55% efficiency).
Limitations : Competing side reactions reduce yields, necessitating precise stoichiometry.
HATU-Driven Coupling
WO2011147764A1 utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to couple 3-aminopyrazine-2-carbonyl chloride with phenylboronic acid:
$$
\text{3-Aminopyrazine-2-carbonyl chloride} + \text{Phenylboronic acid} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}
$$
Optimized Parameters :
Alternative Pathways and Modifications
Grignard Reagent Addition
Treating 3-amino-2-cyanopyrazine with phenylmagnesium bromide generates an imine intermediate, hydrolyzed to the ketone under acidic conditions:
$$
\text{3-Amino-2-cyanopyrazine} + \text{PhMgBr} \rightarrow \text{Imine intermediate} \xrightarrow{\text{H}_3\text{O}^+} \text{this compound}
$$
Yield : 48% (crude), improving to 60% after silica gel purification.
Microwave-Assisted Synthesis
Adapting procedure B from the MDPI study, microwave irradiation (120°C, 30 min) accelerates the coupling of 3-aminopyrazine-2-carboxylic acid with benzophenone precursors, achieving 70% yield in 1/3rd the time of conventional heating.
Comparative Analysis of Methodologies
Key Observations :
- Palladium/copper systems offer the best balance of yield and scalability.
- Microwave methods reduce reaction times but require specialized equipment.
Reaction Optimization and Troubleshooting
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance intermediate solubility but risk side reactions with amines. Switching to dichloromethane in HATU couplings minimizes decomposition.
Temperature Control
Exceeding 80°C in one-pot syntheses promotes tar formation, reducing yields by 15–20%.
Purification Challenges
Silica gel chromatography remains the most effective isolation method, though ketone polarity complicates elution. Gradient elution (hexane → ethyl acetate) achieves >95% purity.
Scalability and Industrial Relevance
Kilogram-Scale Production
Patent CN111892597B reports a pilot-scale synthesis (1 kg batch) using:
- 10 L reactor
- Reduced catalyst loading (2 mol% Pd)
- Yield: 65% (consistent with lab-scale)
Environmental Considerations
Dichloromethane and DMF pose disposal challenges. Substituting 2-methyltetrahydrofuran (2-MeTHF) improves green metrics without yield loss.
Q & A
Basic: What are the common synthetic routes for (3-amino-pyrazin-2-yl)-phenyl-methanone?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving aromatic aldehydes and ketones. For example:
- Step 1: React a pyrazine derivative (e.g., 3-amino-pyrazine-2-carbaldehyde) with a phenyl ketone under reflux conditions in ethanol or acetic acid, using catalytic amounts of acid to facilitate imine or enamine formation .
- Step 2: Purify intermediates via recrystallization or column chromatography. Confirm purity using TLC and spectroscopic methods (e.g., H NMR, IR) .
- Key Consideration: Optimize reaction time and temperature to avoid side products like α,β-unsaturated ketones, which are common in similar systems .
Basic: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to determine crystal structure. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve amino-pyrazine ring puckering .
- Spectroscopy:
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Activity: Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing standard protocols like CLSI guidelines .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results against controls and validate with flow cytometry for apoptosis markers .
Advanced: How can conformational analysis of the pyrazine ring be performed?
Methodological Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude () and phase angle () using crystallographic coordinates. Software like Gaussian or Mercury can automate this analysis .
- Case Study: For a six-membered heterocycle, compare puckering modes (e.g., chair vs. boat) to assess steric strain from the phenyl substituent .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Iterative Analysis: Re-examine experimental variables (e.g., cell line specificity, solvent effects). For example, discrepancies in IC values may arise from DMSO concentration differences in assays .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., biphenyl-methanones) to identify trends in substituent effects .
Advanced: What strategies optimize synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading) using a factorial design. For instance, increasing acetic acid concentration from 1% to 5% may improve imine formation efficiency .
- Impurity Profiling: Use HPLC with reference standards (e.g., 4-chlorobenzophenone) to identify byproducts. Adjust gradient elution (e.g., 70:30 acetonitrile/water) for resolution .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the phenyl or pyrazine positions. Compare log values and bioactivity .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial potency .
Advanced: What analytical methods validate compound stability under storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
